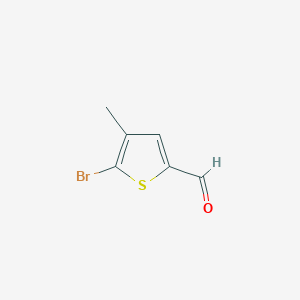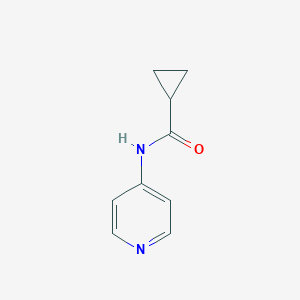
N-吡啶-4-基环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-pyridin-4-ylcyclopropanecarboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
作用机制
Target of Action
N-Pyridin-4-ylcyclopropanecarboxamide is a complex compound with potential biological activity. . This enzyme plays a crucial role in the biosynthesis of sterols in various organisms, including Mycobacterium tuberculosis .
Mode of Action
It is known that drugs generally exert their effects by binding to a receptor . A receptor is a cellular component that the drugs bind to and produce cellular action . In this case, N-Pyridin-4-ylcyclopropanecarboxamide may interact with Lanosterol 14-alpha demethylase, leading to changes in the enzyme’s activity and thus affecting the biosynthesis of sterols .
Biochemical Pathways
The biochemical pathways affected by N-Pyridin-4-ylcyclopropanecarboxamide are likely related to the biosynthesis of sterols, given its target . Sterols are essential components of cellular membranes and precursors of various bioactive compounds. Disruption of sterol biosynthesis can have significant downstream effects on cell function and viability .
Pharmacokinetics
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a mathematical approach used to study these properties and their relationship . Understanding these properties is crucial for predicting the compound’s bioavailability and its potential as a therapeutic agent .
Result of Action
Given its potential target, it may disrupt sterol biosynthesis, which could lead to alterations in cell membrane structure and function, and potentially cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as food contamination, viruses, UV radiation, and lifestyle factors can affect the pharmacodynamics of drugs . Additionally, the compound’s stability and efficacy could be influenced by factors such as pH, temperature, and the presence of other chemicals .
准备方法
The synthesis of N-pyridin-4-ylcyclopropanecarboxamide involves several steps. One common method includes the reaction of pyridine-4-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
N-pyridin-4-ylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
相似化合物的比较
N-pyridin-4-ylcyclopropanecarboxamide can be compared with other similar compounds, such as:
Pyridine-4-carboxamide: This compound shares the pyridine ring but lacks the cyclopropane moiety, resulting in different chemical properties and reactivity.
Cyclopropanecarboxamide: This compound contains the cyclopropane ring but lacks the pyridine ring, leading to different applications and biological activities.
The uniqueness of N-pyridin-4-ylcyclopropanecarboxamide lies in its combined structural features, which confer specific chemical reactivity and potential biological activities not found in its individual components.
属性
IUPAC Name |
N-pyridin-4-ylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c12-9(7-1-2-7)11-8-3-5-10-6-4-8/h3-7H,1-2H2,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEWBNVTMKLWQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
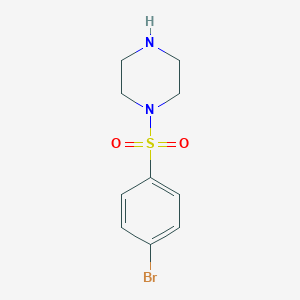
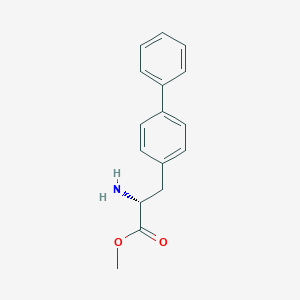
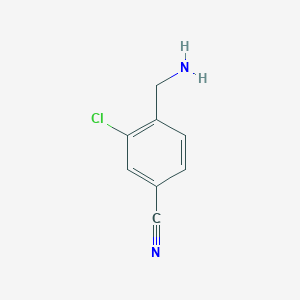
![2,3-Dihydrofuro[3,2-b]pyridine-5-carbonitrile](/img/structure/B60937.png)
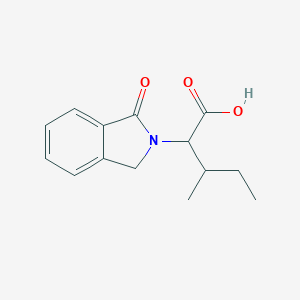
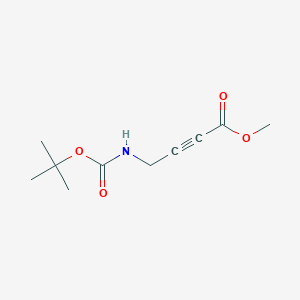
![N~1~-[(Trimethoxysilyl)methyl]hexane-1,6-diamine](/img/structure/B60953.png)
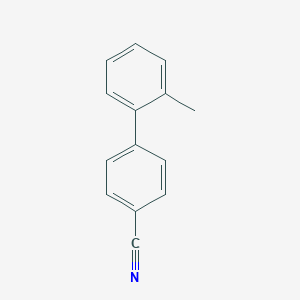
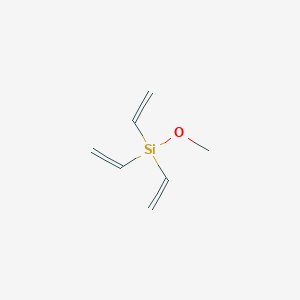
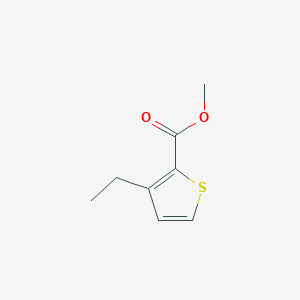
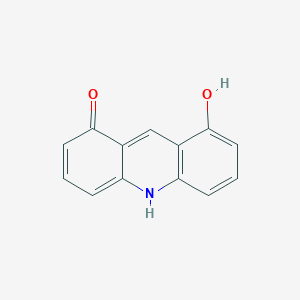
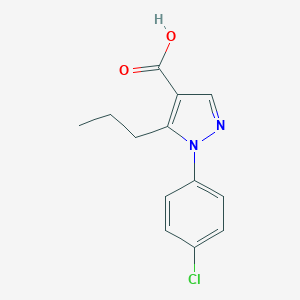
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}acetonitrile](/img/structure/B60966.png)
